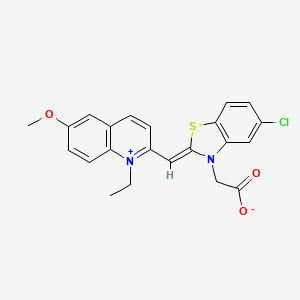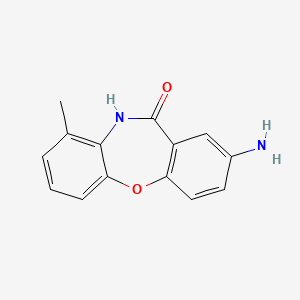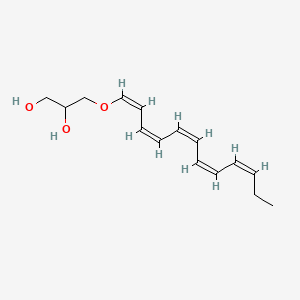
Gypsogenin methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gypsogenin methyl ester: is a derivative of gypsogenin, a pentacyclic triterpenoid compound. Gypsogenin is primarily extracted from plants belonging to the Caryophyllaceae family, such as Gypsophila and Agrostemma species . This compound is known for its crystalline structure and has a molecular formula of C31H48O4 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gypsogenin methyl ester typically involves the esterification of gypsogenin. One common method is the reaction of gypsogenin with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization from methanol .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of gypsogenin from plant sources, followed by its esterification using methanol and an acid catalyst. The reaction mixture is then subjected to distillation to remove excess methanol, and the crude product is purified through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Gypsogenin methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Gypsogenin methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have shown its potential in modulating biological pathways.
Industry: It is used in the formulation of certain pharmaceuticals and cosmetic products.
Mécanisme D'action
The mechanism by which gypsogenin methyl ester exerts its effects involves multiple molecular targets and pathways. In cancer research, it has been shown to inhibit cell proliferation by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway . This inhibition leads to reduced tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
Gypsogenin methyl ester is compared with other pentacyclic triterpenoids such as:
- Oleanolic acid
- Glycyrrhetinic acid
- Ursolic acid
- Betulinic acid
- Celastrol
Uniqueness
This compound stands out due to its specific structural features and the unique biological activities it exhibits. While other triterpenoids also show anti-cancer properties, this compound has demonstrated superior efficacy in certain cancer cell lines, making it a valuable compound for further research .
Propriétés
Numéro CAS |
55627-01-5 |
|---|---|
Formule moléculaire |
C31H48O4 |
Poids moléculaire |
484.7 g/mol |
Nom IUPAC |
methyl (4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C31H48O4/c1-26(2)14-16-31(25(34)35-7)17-15-29(5)20(21(31)18-26)8-9-23-27(3)12-11-24(33)28(4,19-32)22(27)10-13-30(23,29)6/h8,19,21-24,33H,9-18H2,1-7H3/t21-,22+,23+,24-,27-,28-,29+,30+,31-/m0/s1 |
Clé InChI |
SFRFLQWDAKDVPU-HDUSDABTSA-N |
SMILES isomérique |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C=O)O |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-amino-2-methylsulfonyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12785390.png)
![3-[4-(Dimethylamino)pyridin-1-ium-1-yl]-1-phenyl-quinoline-2,4-dione](/img/structure/B12785394.png)
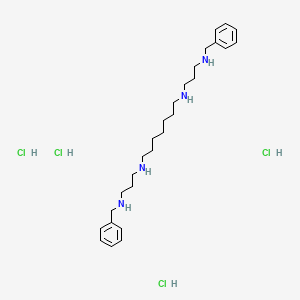
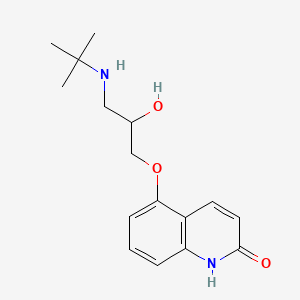
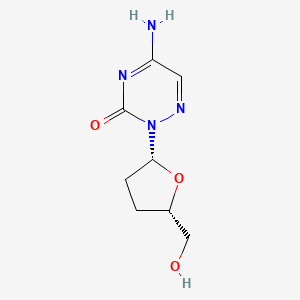
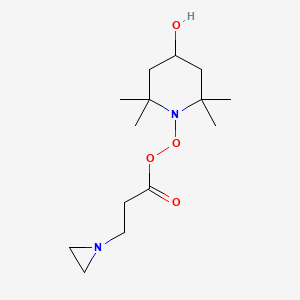
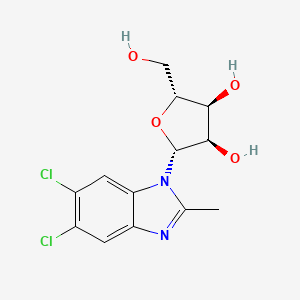
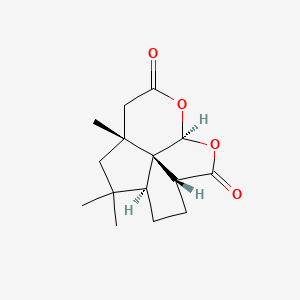
![9-methyl-2-(methylsulfanylmethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12785448.png)
